6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Scientific Research Applications
6−hydroxy−5−{[5−methoxy−1−(2−phenoxypropanoyl)−1H−indol−3−yl]methyl}−1,3−dimethyl−2,4(1H,3H)−pyrimidinedione6-hydroxy-5-\{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl\}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione6−hydroxy−5−{[5−methoxy−1−(2−phenoxypropanoyl)−1H−indol−3−yl]methyl}−1,3−dimethyl−2,4(1H,3H)−pyrimidinedione
, has several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:Pharmacological Research
This compound, due to its indole and pyrimidine derivatives, may be involved in the synthesis of various pharmacologically active agents. Indole derivatives are known to exhibit a wide range of biological activities and are present in many pharmaceuticals .
Molecular Docking Studies
The indole moiety within the compound’s structure makes it a candidate for molecular docking studies, particularly in the search for new binding sites or inhibitors against various biological targets such as enzymes or receptors .
Nonlinear Optical (NLO) Properties
Compounds with similar structures have been studied for their nonlinear optical properties, which are crucial for applications in photonics and telecommunications .
, has several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:Future Directions
Indole derivatives, which this compound is a part of, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
properties
IUPAC Name |
6-hydroxy-5-[[5-methoxy-1-(2-phenoxypropanoyl)indol-3-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-15(34-17-8-6-5-7-9-17)22(29)28-14-16(19-13-18(33-4)10-11-21(19)28)12-20-23(30)26(2)25(32)27(3)24(20)31/h5-11,13-15,30H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDXLZBGPLSSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C=C(C2=C1C=CC(=C2)OC)CC3=C(N(C(=O)N(C3=O)C)C)O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
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